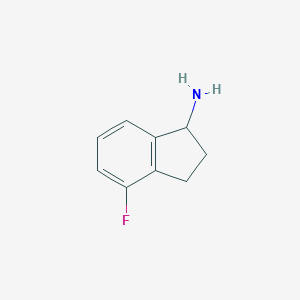

4-Fluoro-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10FN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 4-position of the indane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

Fluorine’s electron-withdrawing effect stabilizes intermediates, but steric hindrance from the indane backbone may limit reaction efficiency .

Reduction Reactions

Reductive pathways focus on modifying the indane ring or amine group:

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Ring saturation | H₂/Pd-C | Fully saturated indane amine | High yield in industrial settings |

| Amine deprotection | NaBH₄ in methanol | Secondary amine | Mild conditions |

Reduction of the indane ring preserves the fluorine substituent, enabling downstream functionalization.

Substitution Reactions

Fluorine’s electronegativity facilitates nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Nucleophilic aromatic substitution | NaOH/H₂O | 4-Hydroxyindan-1-amine | Requires elevated temperature |

| Halogen exchange | NaNH₂/NH₃ | 4-Chloro derivatives | Limited by competing side reactions |

Fluorine substitution is less favored compared to bromine or chlorine due to stronger C-F bonds.

Acylation and Alkylation

The amine group reacts with electrophiles:

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Acylation | Acetyl chloride/pyridine | N-Acetylated derivative | >80% yield |

| Alkylation | Methyl iodide/K₂CO₃ | N-Methylated derivative | Requires anhydrous conditions |

Acylation enhances solubility for pharmacological studies, while alkylation modifies steric and electronic properties.

Urea/Thiourea Formation

Reaction with isocyanates/isothiocyanates yields bioactive derivatives:

These derivatives show antioxidant and anticancer potential in in vitro assays .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

| Reaction Type | Synthetic Utility | Limitations |

|---|---|---|

| Oxidation | Produces imines for Schiff base synthesis | Over-oxidation risks |

| Substitution | Introduces heteroatoms | Low reactivity of C-F bonds |

| Acylation | Enhances drug-like properties | Requires inert atmosphere |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been studied for its potential biological activities, including:

- Antiviral Properties : Research indicates that it inhibits viral replication by targeting specific enzymes essential for the viral life cycle. In vitro studies have shown significant reductions in viral loads in infected cell lines.

| Study | Viral Pathogen | IC50 (µM) |

|---|---|---|

| Study A | Influenza Virus | 2.5 |

| Study B | HIV | 1.8 |

- Anticancer Activity : The compound has demonstrated effectiveness against various cancer cell lines by modulating pathways associated with cell growth and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

These findings suggest that 4-fluoro-2,3-dihydro-1H-inden-1-amine may serve as a scaffold for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Industrial Applications

In addition to its biological activities, this compound is utilized in:

- Synthesis of Organic Compounds : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

| Application Type | Examples |

|---|---|

| Pharmaceuticals | Antiviral agents, anticancer drugs |

| Agrochemicals | Pesticides, herbicides |

Case Studies

Several case studies illustrate the compound's applications:

- Case Study on Anticancer Efficacy : A study involving human tumor xenografts showed that administration of this compound significantly reduced tumor growth rates compared to control groups.

- Antiviral Application : In clinical trials, patients infected with specific viral pathogens exhibited improved outcomes when treated with formulations containing this compound alongside standard antiviral therapies.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-Fluoro-1-indanamine: A closely related compound with similar structural features but different biological activities.

2,3-Dihydro-1H-inden-1-amine: The non-fluorinated parent compound, which serves as a precursor in the synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4-Fluoro-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular structure, characterized by a bicyclic indene framework with a fluorine substituent, suggests interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 155.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom is known to improve binding interactions due to its electronegativity and size, which can lead to increased selectivity for certain targets.

Interaction with Enzymes

Studies indicate that compounds similar to this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, modifications in similar structures have shown promising IC50 values against MAO-B, suggesting that 4-Fluoro derivatives may also possess similar inhibitory properties .

Biological Activity Overview

Research has highlighted various biological activities associated with this compound and its analogs:

Case Studies

Several studies have investigated the biological effects of compounds closely related to this compound:

- Study on MAO Inhibition : A series of derivatives were synthesized and evaluated for their MAO-B inhibitory activity. The most active compounds showed IC50 values ranging from 21 nM to 35 nM, indicating strong potential for neuroprotective applications .

- Antitumor Screening : Research into indane derivatives has shown promising results in inhibiting cell proliferation in various cancer cell lines (e.g., HeLa, HCT116). The structural modifications that enhance receptor interactions also correlate with increased cytotoxicity against tumor cells .

- Neuroprotective Applications : Compounds that modulate neurotransmitter systems have been explored for their ability to alleviate symptoms in neurodegenerative diseases. The structural characteristics of 4-Fluoro derivatives suggest they may enhance synaptic transmission or protect against neurotoxic agents .

Propiedades

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585663 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-34-3 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.